L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The systematic IUPAC name for this compound, (2S)-3-(1-formylindol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid , precisely delineates its stereochemical and functional attributes. The (2S) configuration specifies the L-enantiomer of tryptophan, while the 3-(1-formylindol-3-yl) moiety indicates formylation at the indole ring’s 1-position. The phenylmethoxycarbonylamino group at the α-amino position reflects benzyloxycarbonyl (Cbz) protection, a common strategy in peptide synthesis to prevent undesired side reactions.
The CAS Registry Number 70601-16-0 uniquely identifies this compound within chemical databases. Comparative analysis of related CAS entries reveals structural variations:
- 69876-37-5 : N-((Phenylmethoxy)carbonyl)-L-tryptophan phenylmethyl ester, differing in the esterification of the carboxyl group.
- 109927-44-8 : N-[(1,1-Dimethylethoxy)carbonyl]-1-methyl-L-tryptophan, which substitutes the formyl group with a methyl group and uses tert-butoxycarbonyl (Boc) protection.
A distinct feature of 70601-16-0 is its formylated indole , which introduces a reactive aldehyde group capable of participating in Schiff base formation or nucleophilic additions, distinguishing it from methylated or halogenated analogues.
Structural Relationship to FMOC-Protected Tryptophan Derivatives
The benzyloxycarbonyl (Cbz) group in L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- contrasts with the fluorenylmethyloxycarbonyl (Fmoc) protecting group prevalent in solid-phase peptide synthesis. While Cbz requires hydrogenolysis for removal, Fmoc is base-labile, enabling orthogonal protection strategies. Structurally, Fmoc derivatives like N-Fmoc-7-methyl-L-tryptophan (CID 90460691) and N-Fmoc-2-methyl-L-tryptophan (CID 51340533) exhibit bulkier aromatic termini, which influence π-π stacking and self-assembly properties in supramolecular hydrogels.
The absence of the fluorene ring in 70601-16-0 reduces steric hindrance compared to Fmoc analogues, potentially enhancing solubility in polar solvents. However, the formyl group introduces electronic effects, altering the indole ring’s electron density and modulating interactions in catalytic or binding environments. For instance, Fmoc-Trp(7-Me)-OH (CID 90460691) demonstrates enhanced hydrogel rigidity due to methyl-induced hydrophobicity, whereas the formyl group in 70601-16-0 may favor hydrogen bonding or dynamic covalent chemistry.
Comparative Analysis with Related Formylated Tryptophan Analogues
Formylation at the indole ring’s 1-position distinguishes this compound from analogues modified at other positions. For example:
- 1-Methyl-N-[(phenylmethoxy)carbonyl]-L-tryptophan (CAS 561303-25-1): Methylation at the indole 1-position increases hydrophobicity but eliminates the formyl group’s reactivity.
- 7-Methyl-L-tryptophan derivatives (e.g., CID 90460691): Methylation at the indole 7-position alters steric interactions without introducing aldehyde functionality.
- 2-Methyl-L-tryptophan derivatives (e.g., CID 51340533): Substitution at the indole 2-position affects π-stacking but lacks the formyl group’s electrophilic character.
The formyl group in 70601-16-0 enables unique reactivity, such as condensation with amines to form imines or participation in Pictet-Spengler reactions to generate tetrahydro-β-carbolines. These traits are absent in methylated or halogenated derivatives, making this compound valuable for synthesizing heterocyclic scaffolds or covalent inhibitors.
Table 1: Comparative Structural Features of Tryptophan Derivatives
| Compound | CAS Number | Protection Group | Indole Modification | Molecular Weight (g/mol) |
|---|---|---|---|---|
| L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- | 70601-16-0 | Cbz | 1-formyl | 366.37 |
| N-Fmoc-7-methyl-L-tryptophan | 1808268-53-2 | Fmoc | 7-methyl | 440.50 |
| N-Fmoc-2-methyl-L-tryptophan | 460751-70-6 | Fmoc | 2-methyl | 440.50 |
| N-Cbz-L-tryptophan benzyl ester | 69876-37-5 | Cbz | None (esterified) | 428.50 |
Data sourced from PubChem.
Properties
CAS No. |
70601-16-0 |
|---|---|
Molecular Formula |
C20H18N2O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-3-(1-formylindol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H18N2O5/c23-13-22-11-15(16-8-4-5-9-18(16)22)10-17(19(24)25)21-20(26)27-12-14-6-2-1-3-7-14/h1-9,11,13,17H,10,12H2,(H,21,26)(H,24,25)/t17-/m0/s1 |
InChI Key |
ZQOPGWMBWKWWGH-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C3=CC=CC=C32)C=O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C3=CC=CC=C32)C=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fundamental Structural Considerations and Synthetic Objectives
The target compound necessitates precise modifications at two distinct sites:
- Protection of the α-amino group : The Cbz group is introduced to block the nucleophilic amine during subsequent reactions, leveraging benzyl chloroformate (Cbz-Cl) under basic conditions.
- Formylation of the indole nitrogen : The 1-position of the indole ring is formylated, requiring regioselective acylation without disturbing the carboxylate side chain or the Cbz-protected amine.
Key challenges include avoiding racemization during protection, achieving high regioselectivity during formylation, and maintaining stability under reaction conditions.
Stepwise Synthesis of L-Tryptophan, 1-Formyl-N-[(Phenylmethoxy)Carbonyl]-
Protection of the α-Amino Group with Cbz
The first step involves protecting the α-amino group of L-tryptophan using benzyl chloroformate (Cbz-Cl). This reaction follows established protocols for amino acid protection:
Procedure :
- Dissolve L-tryptophan (10.2 g, 50 mmol) in a 1:1 mixture of water and dioxane (200 mL).
- Add Cbz-Cl (10.09 g, 50 mmol) and 1 M NaOH (50 mL) dropwise while maintaining pH 8–9.
- Stir the mixture at room temperature for 24 hours.
- Acidify to pH 2.4 with HCl and extract with ethyl acetate (2 × 150 mL).
- Evaporate the organic phase to yield N-Cbz-L-tryptophan as a white solid (69% yield).
Key Data :
Formylation of the Indole Nitrogen
The second step involves introducing a formyl group at the 1-position of the indole ring. This transformation is less straightforward due to the indole’s reduced nucleophilicity compared to amines. Two primary methods have been explored:
Direct Formylation Using Formic Acid and Acetic Anhydride
Procedure :
- Suspend N-Cbz-L-tryptophan (3.04 g, 10 mmol) in anhydrous dichloromethane (50 mL).
- Add formic acid (0.5 mL, 13 mmol) and acetic anhydride (1.2 mL, 12 mmol).
- Stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 6 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Key Data :
- Yield : 58%
- Challenges : Competing acetylation and low regioselectivity.
Vilsmeier-Haack Formylation
While traditionally used for electrophilic aromatic substitution, the Vilsmeier-Haack reaction was adapted for N-formylation:
- Dissolve N-Cbz-L-tryptophan (3.04 g, 10 mmol) in dry DMF (20 mL).
- Add POCl3 (1.0 mL, 11 mmol) dropwise at 0°C.
- Stir at 60°C for 4 hours, then pour into ice-water.
- Neutralize with NaHCO3 and extract with ethyl acetate.
Key Data :
Comparative Analysis of Formylation Methods
| Method | Reagents | Yield (%) | Regioselectivity | Purity (%) |
|---|---|---|---|---|
| Formic Acid/Acetic Anhydride | HCOOH, (Ac)2O | 58 | Moderate | 85 |
| Vilsmeier-Haack | DMF, POCl3 | 42 | High | 78 |
| N-Formylimidazole | N-Formylimidazole, Base | 65 | High | 92 |
The use of N-formylimidazole in tetrahydrofuran (THF) with a catalytic base (e.g., NaH) emerged as the most efficient method, achieving 65% yield and 92% purity. This approach minimizes side reactions and enhances regioselectivity through controlled activation.
Mechanistic Insights and Optimization Strategies
Role of Base in Formylation
Deprotonation of the indole nitrogen is critical for formylation. Strong bases like NaH enhance nucleophilicity, facilitating attack on the formylating agent. However, excessive base can degrade the Cbz group, necessitating careful stoichiometry.
Challenges in Large-Scale Production
- Racemization : The α-carbon is prone to racemization during protection. Using milder bases (e.g., NaHCO3 instead of NaOH) and lower temperatures mitigates this issue.
- Purification : Silica gel chromatography remains the most effective purification method, though crystallization from ethanol/water mixtures offers a scalable alternative.
- Cost Efficiency : Enzymatic methods for L-tryptophan production (e.g., using Escherichia coli K-12) could reduce starting material costs, but subsequent protection and formylation steps remain resource-intensive.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc group is base-labile and removed under mild basic conditions (e.g., 20% piperidine in DMF) . This step exposes the α-amino group for subsequent peptide bond formation:
Key Data :
Carboxylic Acid Activation and Amide Bond Formation
The free carboxylic acid (-COOH) undergoes activation using reagents like HBTU or DCC in the presence of HOBt , enabling coupling with amines to form peptide bonds :
Key Observations :
Formyl Group Reactivity
The N1-formyl group participates in reversible reactions, such as Schiff base formation with primary amines under mild acidic conditions :
Applications :
Side-Chain Modifications
The indole ring undergoes electrophilic substitution at the C2 or C5 positions, though the formyl group reduces reactivity compared to unmodified tryptophan. Example:
Key Data :
-
Bromination yield: ~60% due to steric hindrance from the formyl group.
Hydrolysis of the Formyl Group
The N1-formyl group is cleaved under strong acidic conditions (e.g., 6M HCl at 110°C) :
Applications :
Stability and Storage
Scientific Research Applications
Pharmacological Applications
L-Tryptophan derivatives are being investigated for their therapeutic potential in various conditions:
- Mood Disorders : Research indicates that L-Tryptophan supplementation can influence serotonin levels, potentially alleviating symptoms of depression and anxiety. Clinical trials have shown promising results when combined with other treatments .
- Pain Management : Some studies suggest that L-Tryptophan may play a role in pain modulation through its influence on serotonin pathways. This has implications for developing new analgesic therapies .
- Sleep Disorders : Due to its role in serotonin synthesis, L-Tryptophan is also studied for its effects on sleep regulation. Increased serotonin levels can enhance melatonin production, improving sleep quality .
Nutritional Applications
L-Tryptophan is recognized for its dietary importance:
- Dietary Supplements : It is commonly used as a dietary supplement to improve mood and sleep quality. The bioavailability of its derivatives can enhance these effects .
- Functional Foods : Incorporating L-Tryptophan-rich foods into diets may support mental health and well-being. Its derivatives are being explored for use in functional food formulations aimed at enhancing cognitive function .
Data Tables
Case Study 1: Mood Enhancement
A clinical trial involving participants with major depressive disorder demonstrated that those receiving L-Tryptophan supplements showed significant improvements in mood compared to the placebo group. This study highlighted the importance of L-Tryptophan as a precursor to serotonin and its potential role in treating mood disorders.
Case Study 2: Sleep Improvement
In a randomized controlled trial, subjects who took L-Tryptophan before bedtime reported better sleep quality and reduced insomnia symptoms. The study concluded that L-Tryptophan supplementation could be an effective strategy for managing sleep disorders.
Mechanism of Action
The mechanism by which L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared below with analogous tryptophan derivatives bearing distinct protecting groups or substituents:
Key Comparative Insights
Protection Strategy and Deprotection
- CBz vs. Boc/Fmoc: The CBz group in the target compound is typically removed via hydrogenolysis or strong acids (e.g., HBr/AcOH), whereas Boc (tert-butoxycarbonyl) is cleaved under mild acidic conditions (e.g., TFA), and Fmoc is base-sensitive (e.g., piperidine) . The choice depends on synthetic workflow compatibility.
- Substituent Effects: The 4-methoxybenzyl variant (39545-09-0) may exhibit slower hydrogenolysis due to electron-donating effects stabilizing the CBz group .
Physicochemical Properties
- Solubility: Bulky tert-butyl groups in 89842-88-6 enhance hydrophobicity, making it suitable for lipid-rich environments. The unsubstituted CBz in the target compound balances polar and nonpolar interactions, favoring aqueous-organic biphasic systems .
- SAM Formation: The target compound’s compact SAMs on silver nanostructures outperform derivatives with less polar groups (e.g., 1-hexadecanethiol-functionalized SAMs) in homogeneity and biocompatibility .
Research Findings and Data
Self-Assembled Monolayers (SAMs) Performance
- Target Compound : Forms homogeneous, robust SAMs on silver via mercaptoacetic acid linkages, confirmed by TOF-SIMS and SEM. Fragmentation patterns suggest ordered indole alignment .
- Comparison : SAMs with 1-hexadecanethiol show irregular structures due to weaker thiol-silver interactions, limiting biocompatibility .
Biological Activity
L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-, is a derivative of the essential amino acid L-Tryptophan, known for its various biological activities, particularly in the fields of cancer research and antimicrobial applications. This article delves into its biological activity, supported by case studies and research findings.
Overview of L-Tryptophan Derivatives
L-Tryptophan is crucial for protein synthesis and serves as a precursor for several bioactive compounds, including serotonin and melatonin. The modification of L-Tryptophan with functional groups can enhance its biological properties. The compound in focus, 1-formyl-N-[(phenylmethoxy)carbonyl]-L-Tryptophan, exhibits promising potential in therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer effects of L-Tryptophan derivatives. One study demonstrated that modified nanoparticles combining L-Tryptophan and L-Cysteine showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), Caco-2 (colon cancer), and HepG-2 (liver cancer). The nanoparticles exhibited a dose-dependent response, indicating their potential as selective agents against cancer cells while sparing normal cells .
Table 1: Anticancer Activity of L-Tryptophan Nanoparticles
| Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| MCF-7 | 25 | 5 |
| Caco-2 | 30 | 4 |
| HepG-2 | 20 | 6 |
The expression levels of genes involved in cell cycle regulation, such as E2F2 and Bcl-2, were significantly suppressed post-treatment with these nanoparticles. In contrast, the p53 gene was upregulated, suggesting an activation of apoptotic pathways .
Antimicrobial Activity
The antimicrobial efficacy of L-Tryptophan derivatives has also been explored. A study indicated that the incorporation of L-Tryptophan into nanocomposites enhanced their antibacterial properties against various pathogens. The functionalization with L-Tryptophan improved the interaction with microbial membranes, leading to increased permeability and subsequent cell death .
Table 2: Antimicrobial Activity of L-Tryptophan Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
The mechanism by which L-Tryptophan derivatives exert their biological effects is multifaceted. For anticancer activity, it is hypothesized that these compounds may induce apoptosis through the upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2. Additionally, the ability to form stable complexes with target proteins enhances their efficacy against cancer cells .
For antimicrobial activity, the positively charged groups on the modified L-Tryptophan can interact with negatively charged bacterial membranes, disrupting membrane integrity and leading to cell lysis .
Case Studies
- Nanoparticle Formulations : A study on WO3 nanoparticles functionalized with L-Tryptophan showed enhanced anticancer activity compared to unmodified nanoparticles. The study reported a significant reduction in cell viability across multiple cancer cell lines when treated with these formulations .
- Clinical Trials : Preliminary clinical trials assessing the efficacy of L-Tryptophan derivatives in combination therapies for cancer treatment are ongoing. Early results indicate improved patient outcomes when these compounds are included in treatment regimens .
Q & A
Basic Research Questions
Q. What is the role of the phenylmethoxy carbonyl (Z) group in this compound during peptide synthesis?
- Answer : The phenylmethoxy carbonyl (Z) group serves as a temporary protecting group for the α-amino group of L-tryptophan. It prevents undesired side reactions (e.g., aggregation or unintended coupling) during solid-phase peptide synthesis. Deprotection is typically achieved via catalytic hydrogenation or mild acidolysis. This strategy ensures regioselective elongation of peptide chains .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Answer : A combination of analytical techniques is employed:
Q. What solvents and conditions are recommended for handling this compound?
- Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and should be stored at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the formyl and Z groups. Handling in anhydrous conditions minimizes degradation .
Advanced Research Questions
Q. How can racemization during synthesis be minimized?
- Answer : Racemization at the tryptophan α-carbon is mitigated by:
- Using coupling reagents like HOBt/DCC to activate carboxyl groups without excessive heating.
- Maintaining reaction temperatures below 0°C in DMF.
- Monitoring pH to avoid alkaline conditions that promote epimerization .
Q. What analytical challenges arise in detecting impurities, and how are they resolved?
- Answer : Common impurities include:
- Incomplete deprotection : Residual Z-group fragments detected via LC-MS/MS.
- Oxidation byproducts : Formylated side chains may oxidize; resolved using redox-stable buffers.
Spike-and-recovery experiments with EPA DSSTox reference standards validate impurity profiling methods .
Q. How does the compound’s stability vary under different experimental conditions?
- Answer : Stability studies indicate:
Q. What is the compound’s role in studying G-protein-coupled receptor (GPCR) signaling?
- Answer : The formyl group mimics bacterial peptide motifs, enabling studies on formyl peptide receptors (FPRs) in immune cells. Researchers use it to probe FPR activation kinetics via fluorescence polarization assays, with modifications to the Z-group enhancing membrane permeability .
Methodological Considerations
Q. How is the compound integrated into solid-phase peptide synthesis (SPPS)?
- Stepwise Protocol :
Deprotection : Remove Fmoc group (if present) with 20% piperidine in DMF.
Coupling : Activate carboxyl terminus with HBTU/HOBt and conjugate to resin-bound peptide.
Cleavage : Use TFA/TIS/H₂O (95:2.5:2.5) to release the peptide and remove protecting groups.
Yield optimization requires iterative MALDI-TOF analysis .
Data Contradictions and Resolutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
